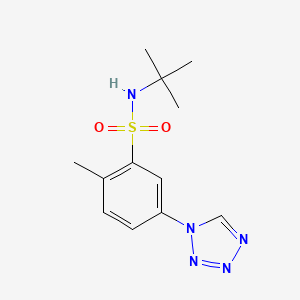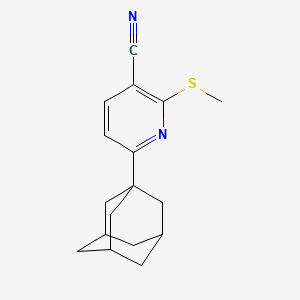![molecular formula C20H26FN3O2 B4421157 1-cyclopentyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4421157.png)
1-cyclopentyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Descripción general
Descripción
1-cyclopentyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one, also known as CPP-109, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-Aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. CPP-109 has been shown to have promising effects in the treatment of various neurological disorders, including addiction, anxiety, and depression.
Mecanismo De Acción
1-cyclopentyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one works by inhibiting the activity of GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which helps to restore the balance of neurotransmitters and reduce the reinforcing effects of drugs. This compound has also been shown to increase the expression of the protein, Brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, which helps to reduce the reinforcing effects of drugs. It also increases the expression of BDNF, which is involved in the growth and survival of neurons in the brain. This compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-cyclopentyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one in lab experiments include its specificity for GABA transaminase, its ability to increase the levels of GABA in the brain, and its potential therapeutic applications in the treatment of addiction. However, the limitations of using this compound in lab experiments include its complex synthesis process and high cost of production.
Direcciones Futuras
There are several future directions for research on 1-cyclopentyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one. One area of research is the development of more efficient and cost-effective methods for the synthesis of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosage and duration of treatment with this compound for the treatment of addiction.
Aplicaciones Científicas De Investigación
1-cyclopentyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of addiction. It has been shown to be effective in reducing drug-seeking behavior and cravings in preclinical studies on cocaine, heroin, and nicotine addiction. This compound works by inhibiting the activity of the enzyme, GABA transaminase, which breaks down GABA in the brain. By increasing the levels of GABA in the brain, this compound helps to restore the balance of neurotransmitters and reduce the reinforcing effects of drugs.
Propiedades
IUPAC Name |
1-cyclopentyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c21-17-7-3-4-8-18(17)22-9-11-23(12-10-22)20(26)15-13-19(25)24(14-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTZQPWMXXJBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4421087.png)
![2-{[(2-furylmethyl)thio]methyl}-3-methylquinoxaline](/img/structure/B4421094.png)
![N-[2-(2-chlorophenoxy)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4421110.png)
![ethyl 4-({[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4421118.png)
![N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide](/img/structure/B4421130.png)
![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421137.png)
![1-methoxy-N-[2-(pyridin-2-ylthio)ethyl]-2-naphthamide](/img/structure/B4421145.png)

![4-methoxy-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4421172.png)
![N-cyclohexyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4421175.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4421182.png)
![N-[4-(piperidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B4421186.png)
